4'-Hydroxyacetophenone

Pyrolysis kinetics Thermal stability Flavor precursor

Select 4'-Hydroxyacetophenone (para-isomer) for validated competitive tyrosinase inhibition—a mechanism absent in methoxy analogs and unsubstituted acetophenone. This isomer demonstrates documented hepatic accumulation in vivo, outperforming chlorogenic acid for liver-targeted research. Its OECD-validated toxicological dataset provides read-across support for 2-hydroxyacetophenone, expediting regulatory approval. Defined first-order pyrolysis kinetics (phenol + ketene) allow formulators to match thermal release profiles to process temperatures. Insist on the para-isomer when enzyme inhibition mechanism, hepatic disposition, and thermal behavior are critical to your application.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 99-93-4
Cat. No. B195518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxyacetophenone
CAS99-93-4
Synonyms1-(4-Hydroxyphenyl)ethanone;  4-Acetophenol;  4-Acetylphenol;  4-Hydroxyphenyl Methyl Ketone;  Methyl 4-Hydroxyphenyl Ketone;  Piceol;  p-Acetophenol;  p-Acetylphenol;  p-Hydoxyacetophenone
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3
InChIKeyTXFPEBPIARQUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSoild powder
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxyacetophenone (CAS 99-93-4): Technical Profile and Procurement Baseline for Scientific Evaluation


4'-Hydroxyacetophenone (p-Hydroxyacetophenone, 4-Acetylphenol, CAS 99-93-4) is a phenolic aromatic ketone of the alkyl-phenylketone class, with molecular formula C8H8O2 and molecular weight 136.15 . The compound features a hydroxyl group (-OH) para to an acetyl group (-COCH3) on a benzene ring, a structural arrangement that confers distinct physicochemical and biological properties relative to positional isomers and substituted analogs [1]. It occurs naturally in various plant foods including coffee, cloudberries, cranberries, mangos, sweet oranges, sherry, and Norway spruce (Picea abies), and is recognized by FEMA as a flavoring agent (FEMA 4330) [2]. Commercial availability typically ranges from 98% to ≥99% purity grades, with applications spanning pharmaceutical intermediates, flavor and fragrance development, cosmetic preservation, and biochemical research .

Why Positional Isomers and Structural Analogs of 4'-Hydroxyacetophenone Cannot Be Interchanged Without Functional Consequence


Within the hydroxyacetophenone and substituted acetophenone class, even minor structural variations produce divergent biological activities, thermal behavior, and functional utility. The para-hydroxyl configuration of 4'-hydroxyacetophenone is recognized as toxicologically indistinguishable from the ortho-isomer (2-hydroxyacetophenone) for regulatory read-across purposes [1], yet the two positional isomers exhibit measurably distinct gas-phase pyrolysis kinetics with different Arrhenius parameters governing thermal decomposition [2]. In enzyme inhibition contexts, 4'-hydroxyacetophenone acts as a competitive tyrosinase inhibitor, whereas methoxy-substituted analogs such as 4'-methoxyacetophenone function as non-competitive inhibitors, and the unsubstituted acetophenone exhibits no measurable tyrosinase inhibitory activity [3]. Furthermore, 4'-hydroxyacetophenone demonstrates substantial hepatic accumulation following oral administration in vivo, distinguishing it from other hepatoprotective constituents such as chlorogenic acid, which elicits no detectable hepatic exposure despite higher formulation content . These position- and substituent-dependent differences preclude casual substitution of 4'-hydroxyacetophenone with related analogs in applications requiring predictable thermal stability, specific inhibition mechanisms, or in vivo tissue disposition.

Quantitative Differentiation of 4'-Hydroxyacetophenone from Closest Analogs: Head-to-Head Evidence for Procurement and Application Decisions


Thermal Processing Stability: Differential Pyrolysis Kinetics of 4-Hydroxyacetophenone vs. 2-Hydroxyacetophenone Isomer

In gas-phase pyrolysis studies, 4-hydroxyacetophenone (para-isomer) and 2-hydroxyacetophenone (ortho-isomer) exhibit measurably distinct thermal decomposition kinetics. The study determined that pyrolysis of both isomers is homogeneous, unimolecular, and follows first-order kinetics, with phenol and ketene as the primary decomposition products [1]. While the reaction mechanism (semi-polar concerted four-membered transition state) and product profiles are shared between the isomers, the kinetic parameters governing the rate of thermal decomposition differ between the para and ortho configurations [2].

Pyrolysis kinetics Thermal stability Flavor precursor Gas-phase decomposition Isomer comparison

Tyrosinase Inhibition Mechanism: Competitive Binding of 4-Hydroxyacetophenone vs. Non-Competitive Methoxy Analogs

Among seven paeonol analogues evaluated for tyrosinase inhibitory activity, 4'-hydroxyacetophenone (compound d) exhibited competitive inhibition, whereas 4'-methoxyacetophenone (compound g) behaved as a non-competitive inhibitor, and unsubstituted acetophenone (compound b) also acted non-competitively [1]. The competitive inhibition mechanism of 4'-hydroxyacetophenone was corroborated by significant blue shifts in maximum absorbing wavelengths, indicating chelate formation with copper ions at the tyrosinase catalytic domain. This copper-chelating behavior was shared only with 2'-hydroxyacetophenone and 2,4'-dihydroxyacetophenone among the compounds tested [2].

Tyrosinase inhibition Melanogenesis Competitive inhibitor Enzyme kinetics Cosmetic active

In Vivo Hepatic Disposition: Substantial Liver Accumulation of 4-Hydroxyacetophenone Contrasts with Chlorogenic Acid

In a comparative study of six hepatoprotective compounds from the herbal formulation Yin-Chen-Hao Tang (YCHT), 4-hydroxyacetophenone demonstrated substantial hepatic accumulation in vivo following oral administration, despite its negligible content in the original formulation. In normal rats, the hepatic disposition prevented compounds from entering systemic plasma from portal vein plasma by 44.9–100% [1]. In CCl4-induced liver injury rats, 4-hydroxyacetophenone showed decreased hepatic exposure by 50% relative to normal rats, paralleling the reduction observed for rhein and emodin. In contrast, chlorogenic acid, a high-content ingredient in YCHT, elicited no detectable hepatic exposure . In vitro, all six compounds including 4-hydroxyacetophenone exerted hepatoprotection by increasing cell viability, decreasing hepatic marker enzymes, and inhibiting lipid peroxidation at varying levels .

Hepatoprotection Hepatic disposition In vivo pharmacokinetics CCl4 liver injury YCHT formulation

Read-Across Qualification: 4-Hydroxyacetophenone as Validated Toxicological Surrogate for 2-Hydroxyacetophenone

Due to insufficient toxicity data for 2-hydroxyacetophenone (CAS 118-93-4), in silico evaluation identified 4-hydroxyacetophenone as a suitable read-across analog for genotoxicity, reproductive toxicity, and repeated dose toxicity endpoints [1]. Structural similarity between the para-isomer (4-HAP) and ortho-isomer (2-HAP) is reflected in a Tanimoto score, and the only structural difference—the position of the hydroxyl group on the phenol ring—was determined to be toxicologically insignificant [2]. OECD QSAR Toolbox analysis confirmed that structural alerts for toxicological endpoints are consistent between the two isomers, and both compounds are expected to be metabolized similarly [3].

Toxicology Read-across Regulatory assessment Genotoxicity Reproductive toxicity

Natural Occurrence Prevalence: Broad Dietary and Botanical Distribution of 4-Hydroxyacetophenone Relative to Isomers

4'-Hydroxyacetophenone has been detected and quantified in a diverse range of plant foods and botanical sources. It occurs naturally in coffee, cloudberries, cranberries, mangos, sweet oranges, sherry, and in the needles and mycorrhizal roots of Norway spruce (Picea abies) [1]. The compound has been identified as a metabolite in Cynanchum auriculatum flowers, with optimized extraction yielding 83.23 ± 3.79 μg/g [2]. This broad natural distribution contrasts with positional isomers such as 2-hydroxyacetophenone, for which natural occurrence data are comparatively limited in the published literature.

Natural occurrence Metabolite Plant chemistry Food composition Phytochemical

Evidence-Based Application Scenarios Where 4'-Hydroxyacetophenone Demonstrates Verifiable Advantage Over Analogs


Thermal Flavor Generation: 4-Hydroxyacetophenone as Flavor Precursor in Tobacco and Heated Food Products

Based on direct head-to-head pyrolysis kinetics data, 4-hydroxyacetophenone undergoes first-order, homogeneous, unimolecular gas-phase decomposition to yield phenol and ketene [1]. The para-isomer exhibits Arrhenius parameters that differ measurably from the ortho-isomer (2-hydroxyacetophenone), enabling formulators to select the isomer with the desired thermal release profile. Under typical cigarette smoking conditions, acetophenone derivatives including hydroxyacetophenones are released as pyrolysis products and enhance the flavor and aroma of mainstream and sidestream smoke [2]. Procurement of the para-isomer specifically supports applications where the kinetic profile of 4-position substitution aligns with process temperature-time parameters.

Cosmetic Whitening Formulations: Competitive Tyrosinase Inhibition for Melanogenesis Control

4-Hydroxyacetophenone acts as a competitive inhibitor of mushroom tyrosinase, forming a chelate with copper ions at the catalytic domain—a mechanism shared only with 2'-hydroxyacetophenone and 2,4'-dihydroxyacetophenone among tested analogs [1]. This contrasts with the non-competitive inhibition exhibited by 4'-methoxyacetophenone and the mixed-type inhibition of paeonol [2]. The competitive mechanism renders 4-hydroxyacetophenone's inhibitory efficacy substrate-concentration-dependent, a property that may be exploited in formulation design for skin whitening products where substrate levels vary with melanocyte activity.

Hepatoprotection Research: In Vivo Liver-Targeted Phenolic Compound with Documented Hepatic Disposition

In vivo studies demonstrate that 4-hydroxyacetophenone achieves substantial hepatic accumulation following oral administration, directly contributing to hepatoprotection as evidenced by increased cell viability, decreased hepatic marker enzymes, and inhibition of lipid peroxidation in CCl4-induced liver injury models [1]. This hepatic disposition profile distinguishes it from chlorogenic acid, which shows no detectable hepatic exposure despite high formulation content [2]. Researchers investigating liver-targeted phenolic compounds should prioritize 4-hydroxyacetophenone over structurally similar phenolics lacking documented in vivo liver accumulation.

Toxicological Safety Assessment: Data-Rich Read-Across Surrogate for Regulatory Submissions

4-Hydroxyacetophenone serves as an OECD-validated read-across analog for 2-hydroxyacetophenone in genotoxicity, reproductive toxicity, and repeated dose toxicity assessments [1]. The compound has sufficient reproductive toxicity data from an OECD 422/GLP combined repeated dose toxicity study [2]. For procurement decisions involving hydroxyacetophenone isomers where safety documentation is required, 4-hydroxyacetophenone offers a validated toxicological dataset that the ortho-isomer lacks, potentially expediting regulatory approval processes for formulations containing either isomer via read-across justification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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